molecular formula C7H11N3 B1527313 2,5,6-Trimethylpyrimidin-4-amine CAS No. 871823-78-8

2,5,6-Trimethylpyrimidin-4-amine

Cat. No. B1527313
M. Wt: 137.18 g/mol
InChI Key: HNOWKUQKICEGKY-UHFFFAOYSA-N
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Description

“2,5,6-Trimethylpyrimidin-4-amine” is a heterocyclic compound . It is a type of pyrimidine, which is a class of organic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrimidines, including “2,5,6-Trimethylpyrimidin-4-amine”, involves numerous methods . For instance, Singour and coworkers reported the synthesis of five 2-chloropyrimidine derivatives by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides .

Scientific Research Applications

Neurotropic Activity Studies

  • Neurotropic Activity in Pyrrolopyrimidin-4-ones : Zaliznaya et al. (2020) explored the biological activity of various compounds, including structural analogs of 2,5,6-Trimethylpyrimidin-4-amine. They synthesized annelated 4-aminopyridines and examined their neurotropic activity using the “open field” model. Their studies indicated significant neurotropic activity in certain compounds, showing potential for novel bioactive molecules in neuroactivity research (Zaliznaya et al., 2020).

Pharmacological Applications

  • Discovery of A2B Adenosine Receptor Antagonists : Vidal et al. (2007) identified a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, similar in structure to 2,5,6-Trimethylpyrimidin-4-amine, as potent and selective A2B adenosine receptor antagonists. This discovery is significant in pharmacology, especially in the development of treatments targeting adenosine receptors (Vidal et al., 2007).

Chemical Synthesis and Modification

  • Regioselective Amination of Polychloropyrimidines : Smith and Buchwald (2016) conducted research on the amination of substituted di- and trichloropyrimidines, yielding 2-substituted products. This study is relevant for understanding the chemical properties and potential modifications of 2,5,6-Trimethylpyrimidin-4-amine (Smith & Buchwald, 2016).

Anti-HIV-1 Research

  • Synthesis of MC-1220 Analogs for HIV-1 Treatment : Loksha et al. (2016) synthesized novel MC-1220 analogs, including derivatives of 2,5,6-Trimethylpyrimidin-4-amine, to evaluate their anti-HIV-1 activity. Their research contributes to the ongoing efforts in finding effective treatments for HIV-1 (Loksha et al., 2016).

Antihypertensive Activity

  • Evaluation of 6-Arylpyrido Derivatives : Bennett et al. (1981) studied a series of 6-arylpyrido derivatives, including those structurally related to 2,5,6-Trimethylpyrimidin-4-amine, for their antihypertensive activity. This research is pivotal in the context of developing new antihypertensive drugs (Bennett et al., 1981).

Antitumor Activities

  • Synthesis of N-(2′-arylaminepyrimidin-4′-yl) Derivatives : De-qing (2011) synthesized novel derivatives of N-(2′-arylaminepyrimidin-4′-yl), related to 2,5,6-Trimethylpyrimidin-4-amine, and evaluated their antitumor activities. This highlights its potential application in cancer research (De-qing, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,5,6-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOWKUQKICEGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Javorskis, E Orentas - The Journal of Organic Chemistry, 2017 - ACS Publications
Chemoselective acidic hydrolysis of sulfonamides with trifluoromethanesulfonic acid has been evaluated as a deprotection method and further extended to more complex synthetic …
Number of citations: 65 pubs.acs.org

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